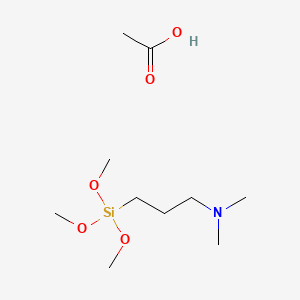![molecular formula C9H10 B1617378 7-Methylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 55337-80-9](/img/structure/B1617378.png)
7-Methylbicyclo[4.2.0]octa-1,3,5-triene
Übersicht
Beschreibung
7-Methylbicyclo[4.2.0]octa-1,3,5-triene is an organic compound with the molecular formula C₉H₁₀. It is a bicyclic hydrocarbon featuring a methyl group attached to a bicyclo[4.2.0]octa-1,3,5-triene framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbicyclo[4.2.0]octa-1,3,5-triene can be achieved through several methods. One notable method involves the palladium-catalyzed C(sp³)-H bond arylation. This process typically starts with methyl 2-(2-chlorophenyl)-2-methylpropanoate, which undergoes a series of reactions including the use of lithium bis(trimethylsilyl)amide, iodomethane, and palladium(II) acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylbicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
7-Methylbicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research into its derivatives for therapeutic uses.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism by which 7-Methylbicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to its chemical reactivity and potential biological activity. The specific pathways and targets depend on the context of its application, such as in organic synthesis or pharmaceutical research .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.2.0]octa-1,3,5-triene: A structurally similar compound without the methyl group.
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: A derivative with a carboxylate group
Uniqueness: 7-Methylbicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the methyl group, which can influence its reactivity and physical properties.
Eigenschaften
IUPAC Name |
7-methylbicyclo[4.2.0]octa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-7-6-8-4-2-3-5-9(7)8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIIHASDQIQOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341838 | |
| Record name | 7-Methylbicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55337-80-9 | |
| Record name | 7-Methylbicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Morpholine, 4-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1617304.png)









